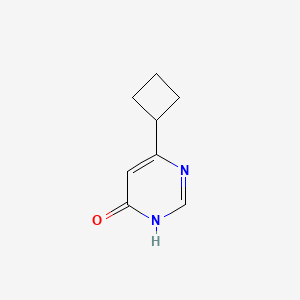

6-Cyclobutylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFKBSKWXGWARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 6 Cyclobutylpyrimidin 4 Ol

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring of 6-Cyclobutylpyrimidin-4-ol (B1461177)

The pyrimidine ring is generally considered an electron-deficient heterocycle, which makes electrophilic substitution reactions challenging. The two nitrogen atoms within the ring exert a deactivating effect, making the carbon atoms less susceptible to attack by electrophiles. vulcanchem.com For this compound, the hydroxyl group at the C4 position and the cyclobutyl group at the C6 position influence the regioselectivity of such reactions. The hydroxyl group, particularly in its tautomeric oxo form (6-cyclobutyl-1H-pyrimidin-4(3H)-one), can act as an activating group, directing electrophiles to the C5 position.

Common electrophilic substitution reactions in pyrimidine chemistry include nitration, halogenation, and sulfonation. masterorganicchemistry.com However, these reactions often require harsh conditions and may result in low yields due to the inherent low reactivity of the pyrimidine core. For instance, nitration typically requires a mixture of concentrated nitric and sulfuric acids. savemyexams.com The presence of the cyclobutyl group, an alkyl substituent, has a mild electron-donating inductive effect, which may slightly enhance the reactivity of the ring towards electrophiles compared to an unsubstituted pyrimidinol. vulcanchem.com

Detailed studies on the specific electrophilic substitution reactions of this compound are not extensively documented in publicly available literature. However, drawing parallels from related pyrimidine structures, any electrophilic attack would likely occur at the C5 position, which is activated by the adjacent hydroxyl/oxo group and less sterically hindered compared to the positions adjacent to the cyclobutyl group.

Nucleophilic Substitution Reactions at the Pyrimidinol Hydroxyl Position (e.g., Conversion to Halogenated Pyrimidines)

The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution. A common transformation is the conversion of the pyrimidinol to a halopyrimidine, typically a chloropyrimidine, using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.net This conversion is a crucial step in the synthesis of various functionalized pyrimidine derivatives, as the halogen atom can be readily displaced by a wide range of nucleophiles.

The resulting 6-cyclobutyl-4-chloropyrimidine is a versatile intermediate. The chlorine atom at the C4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. google.com This allows for the introduction of various substituents by reaction with nucleophiles such as amines, alkoxides, and thiols. For example, reaction with primary or secondary amines can yield 4-amino-6-cyclobutylpyrimidine derivatives. google.com The reaction conditions for these nucleophilic substitutions typically involve a suitable solvent and may require a base to neutralize the liberated HCl. google.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | POCl₃ | 6-Cyclobutyl-4-chloropyrimidine | researchgate.net |

Transformations of the Cyclobutyl Moiety

Ring-Opening Reactions of the Cyclobutyl Group (if observed)

Functionalization of the Cyclobutyl Ring

Direct functionalization of the cyclobutyl ring attached to the pyrimidine core presents a synthetic challenge. However, strategies for the functionalization of cyclobutane (B1203170) rings in other contexts could potentially be applied. These methods often involve radical-based reactions or transition-metal-catalyzed C-H activation. Recent advances have demonstrated the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes from cyclobutyl ketones, which could be a potential, albeit multi-step, route for modifying the cyclobutyl moiety. nih.gov This would likely involve initial oxidation of the cyclobutyl group, followed by further synthetic manipulations.

Oxidation and Reduction Chemistry of this compound

The pyrimidine ring itself is relatively stable to oxidation, but the substituents offer sites for such reactions. The cyclobutyl group could potentially be oxidized under strong oxidizing conditions, although this might lead to ring cleavage. More controlled oxidation could potentially introduce a hydroxyl or keto group on the cyclobutyl ring. vulcanchem.com

Reduction of the pyrimidine ring is also possible. Catalytic hydrogenation can lead to the formation of dihydropyrimidines or tetrahydropyrimidines. The specific conditions of the reduction (catalyst, pressure, temperature) would determine the extent of saturation. For instance, the reduction of pyrimidine rings is a known metabolic process. umich.edu

Tautomeric Equilibria and Reactivity of this compound

This compound can exist in tautomeric forms. The primary equilibrium is between the hydroxyl form (this compound) and the keto form (6-cyclobutyl-1H-pyrimidin-4(3H)-one). nih.gov This lactam-lactim tautomerism is a common feature of hydroxypyrimidines. The equilibrium position is influenced by factors such as the solvent, pH, and temperature. In many cases, the keto (lactam) form is the predominant species in both the solid state and in solution.

The existence of these tautomers has a significant impact on the reactivity of the molecule. The hydroxyl (lactim) form is more aromatic and can undergo reactions typical of phenols, such as O-alkylation. Conversely, the keto (lactam) form has an amide-like character and can undergo N-alkylation. The nucleophilic and electrophilic properties of the ring are also influenced by the dominant tautomeric form.

Table 2: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| This compound (Lactim) | Aromatic pyrimidine ring with a hydroxyl group. | More phenol-like character. |

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Cyclobutylpyrimidin 4 Ol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 6-Cyclobutylpyrimidin-4-ol (B1461177) in solution. Both ¹H and ¹³C NMR would provide critical information regarding the molecular framework, while 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to confirm assignments and establish through-bond and through-space correlations.

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons and the protons of the cyclobutyl substituent. The pyrimidine ring proton at the C2 position would likely appear as a singlet in the aromatic region. The C5 proton, adjacent to the cyclobutyl group, would also present as a singlet. The cyclobutyl protons would exhibit complex multiplets in the aliphatic region due to spin-spin coupling. The chemical shift of the N-H proton can vary and may be broadened due to exchange.

In the ¹³C NMR spectrum, distinct resonances would be observed for each carbon atom in the molecule. The chemical shifts of the pyrimidine ring carbons are particularly diagnostic. The C4 carbon, bearing the hydroxyl group, would be significantly deshielded. The carbons of the cyclobutyl group would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous 6-substituted pyrimidin-4-ol derivatives and standard NMR prediction tools. Solvent: DMSO-d₆.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~8.0 | ~150 |

| C4-OH | Variable | - |

| C5-H | ~6.2 | ~105 |

| C6 | - | ~165 |

| Cyclobutyl-CH | ~3.5 (multiplet) | ~40 |

| Cyclobutyl-CH₂ | ~2.2 (multiplet) | ~25 |

| Cyclobutyl-CH₂' | ~1.9 (multiplet) | ~18 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, revealing the planarity of the pyrimidine ring and the preferred conformation of the cyclobutyl substituent.

Based on studies of similar pyrimidine derivatives, the pyrimidine ring is expected to be essentially planar. mdpi.commdpi.comnih.gov The crystal structure would likely be stabilized by intermolecular hydrogen bonding involving the hydroxyl group at C4 and the nitrogen atoms of the pyrimidine ring, forming dimers or extended networks. nih.gov The conformation of the cyclobutyl ring, whether puckered and to what degree, would also be determined.

Table 2: Illustrative X-ray Crystallographic Parameters for a Pyrimidine Derivative Data is hypothetical and based on typical values for related heterocyclic structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 820.5 |

| Z | 4 |

| R-factor | < 0.05 |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotopic Analysis

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of pyrimidine derivatives is well-documented and often involves characteristic losses. nih.govcdnsciencepub.comnih.gov For this compound, the initial fragmentation would likely involve the loss of the cyclobutyl group as a neutral radical or through rearrangement. Common fragmentation patterns for the pyrimidine core include the loss of CO, HCN, or retro-Diels-Alder reactions. cdnsciencepub.comsapub.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 164 | [M]⁺ (Molecular Ion) | - |

| 136 | [M - CO]⁺ | Loss of carbon monoxide from the pyrimidinol ring |

| 109 | [M - C₄H₇]⁺ | Loss of cyclobutyl radical |

| 81 | [M - C₄H₇ - CO]⁺ | Subsequent loss of CO after cyclobutyl loss |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Environment Assessment

The IR spectrum is expected to show a broad absorption band in the 3200-2800 cm⁻¹ region, characteristic of the O-H stretching vibration involved in hydrogen bonding. The N-H stretching vibration may also appear in this region. Characteristic C=O stretching vibrations (if the keto tautomer is present) would be observed around 1650-1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring would appear in the 1600-1400 cm⁻¹ range. core.ac.uk C-H stretching vibrations of the cyclobutyl group would be found just below 3000 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring, such as the ring breathing mode, which is sensitive to substitution and intermolecular interactions. acs.orgacs.orgmst.edu

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | ~3100 (broad) | Weak |

| C-H Stretch (Aromatic) | ~3050 | ~3050 |

| C-H Stretch (Aliphatic) | 2950-2850 | 2950-2850 |

| C=O/C=N/C=C Ring Stretches | 1680-1450 | 1680-1450 |

| Ring Breathing Mode | Weak | ~990 |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, is used to investigate the electronic transitions within the this compound molecule. The spectrum is expected to be dominated by π → π* and n → π* transitions associated with the pyrimidine ring.

For pyrimidinone-type structures, absorption bands are typically observed in the UV region. nih.govrsc.org The π → π* transitions, which are generally more intense, are expected to appear at shorter wavelengths (around 220-280 nm), while the lower-intensity n → π* transitions would be found at longer wavelengths (around 300-340 nm). nih.gov The position and intensity of these bands can be influenced by solvent polarity and pH due to their effect on tautomeric equilibria and hydrogen bonding. Fluorescence spectroscopy could also be employed to study the emission properties of the molecule upon excitation, providing insights into its excited state dynamics.

Table 5: Predicted Electronic Absorption Maxima (λ_max) for this compound Solvent: Ethanol

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~275 | ~8,000 - 12,000 |

| n → π | ~310 | ~500 - 1,500 |

Computational and Theoretical Investigations of 6 Cyclobutylpyrimidin 4 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-cyclobutylpyrimidin-4-ol (B1461177), such as its stability, electronic distribution, and tautomeric preferences.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations are instrumental in determining its ground state geometry, electronic properties, and, crucially, its tautomeric equilibrium.

The this compound molecule can exist in several tautomeric forms, primarily the -ol (hydroxy) and -one (keto) forms. The relative stability of these tautomers is highly dependent on the surrounding environment (gas phase or solvent) and can be accurately predicted using DFT.

For the parent compound, 4-hydroxypyrimidine, DFT studies have shown that the keto form (pyrimidin-4-one) is generally more stable than the hydroxy form. This preference is influenced by the polarity of the solvent, with polar solvents further stabilizing the more polar keto tautomer. It is expected that this compound would exhibit a similar tautomeric preference.

Table 1: Calculated Relative Energies of 4-Hydroxypyrimidine Tautomers using DFT

| Tautomer | Gas Phase (kcal/mol) | Water (kcal/mol) |

| 4-pyrimidinone (keto) | 0.00 | 0.00 |

| 4-hydroxypyrimidine (enol) | +2.5 | +1.5 |

Note: Data is representative for the 4-hydroxypyrimidine scaffold and serves as an estimate for this compound.

For even greater accuracy in predicting the energetic and electronic properties of this compound, high-level ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more demanding, ab initio calculations can provide benchmark data for thermochemical properties like the enthalpy of formation and bond dissociation energies. For pyrimidine (B1678525) and its derivatives, high-accuracy methods like G3 and W1BD have been used to achieve chemical accuracy (within 1 kcal/mol of experimental values). Such calculations would be invaluable for establishing a definitive energetic landscape of this compound and its tautomers.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide a detailed picture of its conformational flexibility and its interactions with solvent molecules.

Furthermore, MD simulations are crucial for understanding solvation effects. By explicitly modeling the solvent molecules (e.g., water), MD can reveal the specific hydrogen bonding patterns and other non-covalent interactions between this compound and the solvent. This information is vital for accurately predicting its solubility and its behavior in a biological environment.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical chemical shifts that, when compared with experimental data, can confirm the structure and stereochemistry of the molecule. For pyrimidine derivatives, DFT calculations have been shown to reproduce experimental chemical shifts with a high degree of accuracy.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Pyrimidine Ring of a 4-Hydroxypyrimidine Analog

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.2 |

| C4 | 165.8 |

| C5 | 110.5 |

| C6 | 158.3 |

Note: Data is representative for the 4-hydroxypyrimidine scaffold and serves as an estimate for this compound.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be predicted computationally. DFT calculations can determine the vibrational frequencies and their corresponding intensities, which can be compared to experimental spectra to identify characteristic vibrational modes of the molecule. These calculations are also useful for assigning the vibrational modes observed in experimental spectra.

Reaction Mechanism Elucidation through Transition State Analysis and Reaction Path Optimization

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, computational methods can identify the transition states and intermediates, providing a detailed understanding of the reaction pathway.

For example, the mechanism of electrophilic or nucleophilic substitution on the pyrimidine ring can be investigated. Transition state theory can be used to calculate the activation energies for different possible reaction pathways, allowing for the prediction of the most favorable reaction mechanism. The optimization of reaction paths helps in visualizing the geometric changes that the molecule undergoes during a chemical transformation.

In Silico Screening and Design Principles for this compound Analogs

Computational methods play a crucial role in the design of new analogs of this compound with desired properties. In silico screening techniques can be used to virtually evaluate large libraries of compounds, identifying those with the potential for specific biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of this compound analogs to develop mathematical models that correlate their structural features with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Design principles can be derived from understanding the structure-activity relationships. For instance, by analyzing the interactions of this compound with a biological target through molecular docking simulations, specific modifications to the molecule can be proposed to enhance its binding affinity and selectivity. This rational design approach significantly accelerates the drug discovery process.

Role of 6 Cyclobutylpyrimidin 4 Ol As a Versatile Synthetic Scaffold in Organic Synthesis

Precursor in the Synthesis of Complex Polycyclic Heterocyclic Systems

The pyrimidin-4-ol moiety is a well-established precursor for the construction of fused heterocyclic systems. The inherent reactivity of the pyrimidine (B1678525) ring, combined with the presence of a hydroxyl group and reactive ring nitrogen and carbon atoms, allows for a variety of annulation strategies to build more complex polycyclic structures. These fused systems are of significant interest as they are often found in biologically active natural products and synthetic drugs. researchgate.net

One common approach involves the initial conversion of the hydroxyl group to a better leaving group, such as a halide or a triflate. This activated intermediate can then undergo intramolecular or intermolecular cyclization reactions. For instance, functionalization of the C5 position with a suitable chain containing a nucleophilic group could lead to annulation across the C5-C6 bond. Alternatively, reactions at the N1 or N3 positions can be envisioned to construct fused rings.

Methodologies for the synthesis of fused pyrimidines often involve multicomponent reactions or cyclocondensation strategies. nih.govacs.org For example, a potential synthetic route could involve the reaction of 6-Cyclobutylpyrimidin-4-ol (B1461177) with bifunctional electrophiles to construct an additional ring. The synthesis of fused indeno-pyrido[2,3-d]pyrimidines has been demonstrated using a multicomponent reaction involving 6-aminouracil, which shares a similar reactive core with this compound. acs.org

Table 1: Potential Annulation Strategies for this compound

| Reagent Type | Potential Fused System | Reaction Conditions (Illustrative) |

|---|---|---|

| α,β-Unsaturated ketones | Pyrido[2,3-d]pyrimidines | Michael addition followed by cyclization |

| 1,3-Dielectrophiles | Thieno[2,3-d]pyrimidines | Sequential nucleophilic substitution |

Utilization in Scaffold Hop Approaches for Diverse Chemical Libraries

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular cores that retain the biological activity of a known active compound but possess a different chemical structure. nih.govresearchgate.net This approach is valuable for navigating intellectual property landscapes, improving pharmacokinetic properties, or overcoming toxicity issues. The pyrimidine scaffold is frequently utilized in such approaches due to its ability to present substituents in well-defined spatial orientations. nih.govresearchgate.netmdpi.com

This compound can serve as a starting point for scaffold hopping by acting as a template from which new scaffolds are designed. The cyclobutyl group and the pyrimidinol core can be considered as key pharmacophoric elements. A medicinal chemist could aim to replace the pyrimidine core with other heterocycles while retaining the cyclobutyl moiety, or vice versa. For instance, the pyrimidine ring could be replaced by other six-membered heterocycles like pyridines or pyridazines, or even five-membered rings such as imidazoles or pyrazoles.

Computational tools are often employed in scaffold hopping to assess the shape and electronic similarity of the designed scaffolds to the original molecule. The goal is to mimic the key interactions of the parent compound with its biological target.

Table 2: Illustrative Scaffold Hopping from a this compound Core

| Original Scaffold | Hopped Scaffold Example | Key Feature Retained | Potential Advantage |

|---|---|---|---|

| This compound | 2-Amino-4-cyclobutyl-imidazole | Cyclobutyl group, H-bond donors/acceptors | Novel chemical space, altered solubility |

| This compound | 6-Cyclobutylpyridin-4-ol | Cyclobutyl group, ring size | Modified metabolic stability |

Strategies for Directed Diversification and Library Generation

The generation of chemical libraries with high structural diversity is crucial for the discovery of new bioactive molecules. youtube.com this compound is an excellent starting scaffold for the creation of such libraries due to the presence of multiple points for diversification. The hydroxyl group, the C2, and C5 positions of the pyrimidine ring, and even the cyclobutyl group itself can be functionalized.

A common strategy for diversification is to first convert the hydroxyl group into a more reactive functional group, such as a chlorine atom, using reagents like phosphorus oxychloride. This chloropyrimidine derivative can then undergo a variety of nucleophilic substitution reactions with amines, alcohols, and thiols to introduce a wide range of substituents at the C4 position.

Further functionalization at the C2 and C5 positions can be achieved through methods such as lithiation followed by quenching with an electrophile, or through transition metal-catalyzed cross-coupling reactions if a halogen is first introduced at these positions.

Table 3: Potential Diversification Points on the this compound Scaffold

| Position | Reaction Type | Example Reagents | Introduced Functionality |

|---|---|---|---|

| C4 (via OH) | Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | Diverse R-groups |

| C5 | Halogenation, then Cross-Coupling | NBS, then Arylboronic acids (Suzuki) | Aryl, Heteroaryl groups |

| C2 | C-H Activation/Functionalization | Organometallic reagents | Alkyl, Aryl groups |

Application in Methodological Development for Heterocycle Functionalization

The development of new synthetic methods for the selective functionalization of heterocyclic rings is an active area of research. The pyrimidine core of this compound can serve as a model system for the development and optimization of such new reactions. For example, novel C-H activation or functionalization methodologies could be tested on this scaffold. nih.gov

The electronic nature of the pyrimidine ring, being electron-deficient, makes it amenable to certain types of reactions, such as nucleophilic aromatic substitution, while making others, like electrophilic aromatic substitution, more challenging. This provides a good testing ground for the development of new catalytic systems that can overcome these inherent reactivity patterns.

Furthermore, the tautomeric nature of the pyrimidin-4-ol system (existing in equilibrium with the pyrimidin-4-one form) can be exploited in the development of new synthetic transformations. Researchers could investigate reactions that are specific to one tautomer, allowing for regioselective functionalization.

Design and Synthesis of Photoactivatable Tags or Probes

Photoactivatable probes are powerful tools in chemical biology that allow for the spatial and temporal control of a molecule's activity or fluorescence. researchgate.netrsc.orgmdpi.com While there is no specific literature on the use of this compound in this context, the pyrimidine scaffold, in general, can be incorporated into the design of such probes.

A hypothetical design could involve attaching a photolabile caging group to the hydroxyl function of this compound. Upon irradiation with light of a specific wavelength, this caging group would be cleaved, releasing the active pyrimidinol. If the pyrimidinol itself is a biologically active molecule, this would allow for its targeted activation in a specific location within a biological system.

Alternatively, the pyrimidine ring could be part of a larger chromophore system in a fluorescent probe. The cyclobutyl group could serve to modulate the photophysical properties of the probe or to direct its localization within a cell. The synthesis of such probes would involve the multi-step functionalization of the this compound scaffold, as described in the diversification section.

Conclusion and Future Directions in 6 Cyclobutylpyrimidin 4 Ol Academic Research

Unresolved Synthetic Challenges and Opportunities

The synthesis of 6-substituted pyrimidin-4-ones is well-documented, often involving the condensation of a β-dicarbonyl compound or its equivalent with urea (B33335) or a related amidine. rsc.orgnih.gov However, the introduction of a cyclobutyl group at the 6-position presents specific challenges and opportunities.

A primary hurdle is the accessibility of the requisite cyclobutyl-containing building blocks. The synthesis of cyclobutane (B1203170) rings themselves can be non-trivial, often requiring specialized photochemical or cycloaddition reactions which may not be compatible with the functional groups needed for pyrimidine (B1678525) ring formation. nih.govacs.org Overcoming this could involve the development of novel, robust methods for the synthesis of cyclobutyl-β-ketoesters or related precursors. This represents a significant opportunity for methodological innovation in organic synthesis.

Furthermore, existing pyrimidine synthesis protocols may require optimization to accommodate the steric bulk of the cyclobutyl group. researchgate.net Potential challenges include lower reaction yields, the formation of side products, or the need for harsher reaction conditions. A systematic investigation into various synthetic routes, including both traditional condensation reactions and more modern approaches like transition-metal-catalyzed cross-coupling reactions, could unveil more efficient and scalable methods for the preparation of 6-Cyclobutylpyrimidin-4-ol (B1461177). researchgate.netbeilstein-journals.org The development of a divergent synthetic strategy would be particularly valuable, allowing for the facile introduction of various substituents on the pyrimidine core in addition to the cyclobutyl group. chemrxiv.orgchemrxiv.org

Advancements in Mechanistic Understanding through Integrated Experimental and Computational Approaches

The tautomeric equilibrium between the -ol and -one forms is a fundamental aspect of pyrimidin-4-ol chemistry. researchgate.netnih.gov For this compound, the electronic and steric influence of the cyclobutyl group on this equilibrium remains unelucidated. An integrated approach combining experimental techniques, such as NMR and UV-Vis spectroscopy, with quantum chemical calculations could provide a detailed understanding of the predominant tautomeric form in different solvent environments. nih.govias.ac.in

Computational studies, employing methods like Density Functional Theory (DFT), can be instrumental in mapping the potential energy surfaces for synthetic reactions, identifying transition states, and elucidating reaction mechanisms. researchgate.netresearchgate.netnih.gov Such studies could predict the regioselectivity of reactions and explain experimentally observed outcomes. For instance, computational modeling could help to understand the mechanism of the Biginelli reaction or other multicomponent reactions used to synthesize the pyrimidine core, potentially leading to the design of more efficient catalytic systems. acs.orgrsc.org

Potential for Novel Chemical Transformations and Derivatizations

The this compound scaffold offers several sites for further chemical modification, opening avenues for the creation of diverse molecular libraries. The hydroxyl group (or keto group in the tautomeric form) and the nitrogen atoms in the pyrimidine ring are key functional handles for derivatization. nih.govmdpi.com

Exploration of electrophilic and nucleophilic substitution reactions at various positions on the pyrimidine ring could yield a wide array of novel derivatives. For instance, halogenation of the ring followed by cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would enable the introduction of aryl, alkynyl, and amino substituents, respectively. nih.govnih.gov The reactivity of the cyclobutyl group itself could also be exploited, for example, through C-H activation chemistry, to introduce further functionalization. researchgate.net The development of regioselective functionalization methods would be a key challenge and a significant achievement in this area. nsf.gov

Emerging Methodologies for Structural and Electronic Characterization of Pyrimidinols

The unambiguous characterization of this compound and its derivatives is crucial for understanding their chemical and physical properties. While standard techniques like NMR, IR, and mass spectrometry are indispensable, emerging methodologies can provide deeper structural and electronic insights. mdpi.comresearchgate.net

Advanced 2D NMR techniques can be employed for the complete assignment of proton and carbon signals, especially for more complex derivatives. Single-crystal X-ray diffraction would provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its material properties. mdpi.com Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) could be used to probe the electronic structure and orbital energies, which are important for applications in materials science.

Broader Implications for Heterocyclic Chemistry and Materials Science Applications of Pyrimidinol Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govmdpi.comnih.govresearchgate.net The introduction of a cyclobutyl group could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to the discovery of new therapeutic agents. Future research could involve the synthesis of a library of this compound derivatives and their screening for various biological activities, such as anticancer, antiviral, or anti-inflammatory properties. juniperpublishers.commdpi.com

In the realm of materials science, pyrimidine derivatives have been investigated for their optical and electronic properties. researchgate.net The rigid, planar structure of the pyrimidine ring, combined with the potential for extensive π-conjugation through appropriate derivatization, makes these compounds interesting candidates for organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic devices. The influence of the non-aromatic, strained cyclobutyl ring on the photophysical properties of the pyrimidinol scaffold is an unexplored area that warrants investigation.

Q & A

Q. What safety protocols should be followed when synthesizing 6-Cyclobutylpyrimidin-4-ol in the laboratory?

To minimize risks, researchers should:

- Use personal protective equipment (PPE), including gloves, lab coats, and goggles, to avoid inhalation or skin contact .

- Store waste separately and collaborate with certified waste management companies to ensure environmentally compliant disposal .

- Implement engineering controls (e.g., fume hoods) and adhere to hazard-specific safety statements (e.g., H303+H313+H333 for respiratory/ingestion risks) .

Q. Which spectroscopic methods are optimal for structural characterization of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon environments to confirm cyclobutyl and pyrimidine ring substitution patterns. Reference spectral data for analogous compounds (e.g., 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol, CAS 1240599-08-9) can guide interpretation .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (e.g., CHClFNO for structural analogs) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify functional groups like hydroxyl (-OH) and pyrimidine ring vibrations .

Q. What are the standard synthetic routes for this compound?

A typical methodology involves:

- Cyclobutyl Group Introduction: React 4,6-dichloropyrimidine with cyclobutylmagnesium bromide under inert conditions.

- Hydroxylation: Hydrolyze the intermediate with aqueous NaOH or employ biocatalysts (e.g., Burkholderia sp. MAK1) for regioselective hydroxylation, as demonstrated in pyridine analog synthesis .

- Purification: Use column chromatography or recrystallization to isolate the product, monitoring purity via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during this compound synthesis?

Methodological approaches include:

- Design of Experiments (DoE): Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions. For example, biocatalytic methods (e.g., whole-cell systems) may improve yields by reducing side reactions .

- Kinetic Studies: Monitor reaction progress via in-situ techniques (e.g., FTIR) to detect intermediates or byproducts affecting yield .

- Computational Modeling: Simulate reaction pathways to predict steric or electronic challenges in cyclobutyl substitution .

Q. What strategies are used to analyze this compound’s interaction with biological targets?

Advanced methodologies involve:

- Enzyme Inhibition Assays: Test the compound against kinases (e.g., CDKs) using fluorescence-based assays to measure IC values. Structural analogs like 6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine show CDK inhibition via active-site binding .

- Molecular Docking: Model interactions using software like AutoDock to predict binding modes with target proteins .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .

Q. How can researchers address discrepancies in analytical data for this compound?

- Cross-Validation: Compare NMR, MS, and X-ray crystallography data with published analogs (e.g., 4-Hydroxy-2-(trifluoromethyl)pyrimidine, CAS 1546-80-1) to confirm structural assignments .

- Impurity Profiling: Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew results .

- Collaborative Studies: Share samples with independent labs to verify reproducibility, as done in pharmaceutical impurity analysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.